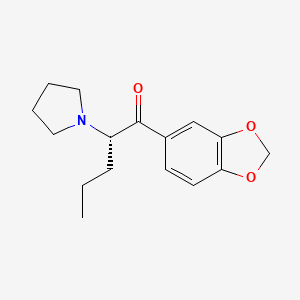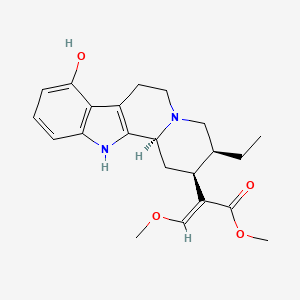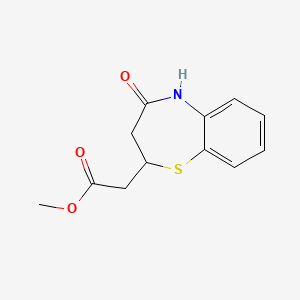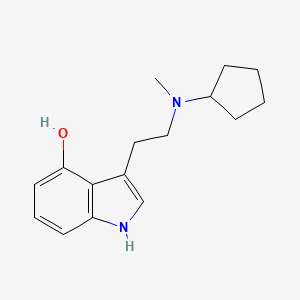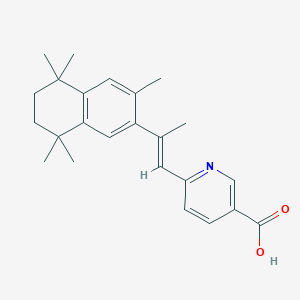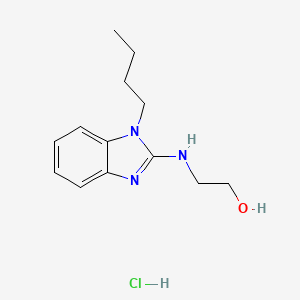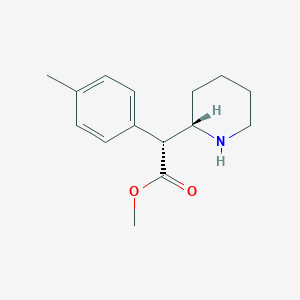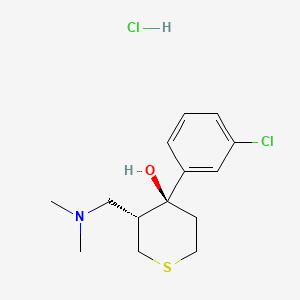![molecular formula C7H13CaCl3N2O2 B12761849 calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride CAS No. 171199-18-1](/img/structure/B12761849.png)
calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride compound with calcium chloride (1:1) is a complex chemical compound that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride compound with calcium chloride (1:1) typically involves the reaction of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride with calcium chloride in a controlled environment. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where precise control over reaction parameters is maintained. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride compound with calcium chloride (1:1) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride compound with calcium chloride (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride compound with calcium chloride (1:1) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride: This compound is similar in structure but lacks the calcium chloride component.
Calcium chloride (1Z)-N-[(dimethylcarbamoyl)oxy]butanimidoyl chloride: Another related compound with a different stoichiometric ratio of calcium chloride.
Uniqueness
The uniqueness of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride compound with calcium chloride (1:1) lies in its specific combination of components, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .
Properties
CAS No. |
171199-18-1 |
|---|---|
Molecular Formula |
C7H13CaCl3N2O2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C7H13ClN2O2.Ca.2ClH/c1-4-5-6(8)9-12-7(11)10(2)3;;;/h4-5H2,1-3H3;;2*1H/q;+2;;/p-2/b9-6-;;; |
InChI Key |
VKAIQRIAOPFWPT-CPNIPSBZSA-L |
Isomeric SMILES |
CCC/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CCCC(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



